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For Researchers, Scientists, and Drug Development Professionals

Histone Acetyltransferases (HATS) are a class of enzymes crucial to the epigenetic regulation of
gene expression. Their ability to acetylate lysine residues on histone tails and other proteins
makes them central players in cellular processes ranging from transcription and DNA repair to
cell cycle control. The specific recognition of HATs by various protein and peptide partners is
fundamental to their function and recruitment to specific genomic loci. This technical guide
provides an in-depth exploration of the structure, sequence, and binding characteristics of
peptides that interact with major HAT families, offering a valuable resource for researchers in
drug discovery and molecular biology.

Quantitative Analysis of HAT-Binding Peptides

The interaction between HATs and their peptide substrates or inhibitors is characterized by
specific binding affinities. This section summarizes the quantitative data for peptide binding to
the major HAT families: p300/CBP, GCN5/PCAF, and MOZ/MORF.

p300/CBP Family

The p300/CBP family of HATs are large, multi-domain proteins that act as transcriptional co-
activators. Their HAT domain is a key target for therapeutic intervention. While many studies
have focused on small molecule inhibitors, peptide-based inhibitors have also been
investigated.
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Peptidel/lnhibit

Target Assay Type IC50/Ki/Kd Reference

or
H3-CoA-20 N

. . Competitive
(bisubstrate PCAF Not Specified o [1]

inhibitor
analog)
Lys-CoA-Tat
) o Reduces

(peptide-based 3H-Thymidine ] ]

) p300/CBP ) ) incorporation at [2]
bisubstrate incorporation
o 25 uM
inhibitor)
Compound 12 Biochemical
(tri-substituted p300 Assay (3H-Ac- IC50: 620 nM [3]
thiophene) CoA)
Compound 12 Biochemical
(tri-substituted CBP Assay (®H-Ac- IC50: 1.2 uM [3]
thiophene) CoA)
C646
(pyrazolone- Radioactive HAT )

o p300 Ki: 400 nM [2]

containing small assay
molecule)
PU139 p300 Not Specified IC50: 5.35 uM [4]
PU139 CBP Not Specified IC50: 2.49 uM [4]
Anacardic Acid p300 Not Specified IC50: ~8.5 uM [4]

GCN5/PCAF Family

The GNAT family, including GCN5 and PCAF, are characterized by a conserved HAT domain.
Their bromodomains also play a crucial role in recognizing acetylated lysine residues,
mediating interactions with chromatin.
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Peptidel/lnhibit

Target Assay Type IC50/Kd Reference
or
H3-(Me)CoA-20
. Acetyltransferase
(bisubstrate PCAF T IC50: 360 nM [5]
L inhibition
inhibitor)
H3-(Me)CoA-20
_ PCAF (Y638A Acetyltransferase
(bisubstrate T IC50: 1700 nM [5]
S mutant) inhibition
inhibitor)
H3-20 (peptide Specific for Lys-
(pep PCAF Kinetic analysis P Y [1]
substrate) 14
Competitive vs
H3-20 K14A
o _ H3-20,
(dead-end PCAF Kinetic analysis N [1]
Uncompetitive vs
analog)
Acetyl-CoA
Acetylated Tat
: PCAF o
peptide (Ac- ) NMR Specific binding [6][7]
Bromodomain
Lys50)
) PCAF No significant
H3-K9ac peptide ) NMR o [8]
Bromodomain binding
H3-K14ac PCAF o
) ] NMR Weak binding [8]
peptide Bromodomain
H3-K36ac PCAF Binds to PCAF
: : NMR . [8]
peptide Bromodomain bromodomain
H4-K16ac PCAF No significant
: : NMR . [8]
peptide Bromodomain binding
H4-K20ac PCAF Binds to PCAF
_ _ NMR _ [8]
peptide Bromodomain bromodomain
Anacardic Acid PCAF Not Specified IC50: ~5 uM [4]
Garcinol PCAF Not Specified IC50: 5 uM [4]
PU139 Gcenb Not Specified IC50: 8.39 uM [4]
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PU139 PCAF Not Specified IC50: 9.74 pM [4]
Butyrolactone 3 Gcen5 Not Specified IC50: 100 uM 4]
NSC 694623 PCAF Not Specified IC50: 15.9 uM [41[9]
PCAF-IN-2 PCAF Not Specified IC50: 5.31 pM [4][9]

MOZIMORF Family

The MYST family of HATs, including MOZ and MOREF, are involved in various developmental
processes and are implicated in cancer. Their reader domains, such as PHD fingers and
bromodomains, are critical for their interaction with modified histone tails.
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Peptide Target Assay Type Kd Reference
Tryptophan
H3K9ac MORF PHD1/2 1.4+0.2 uM
Fluorescence
Tryptophan
H3K14ac MORF PHD1/2 1.8+ 0.3 uM
Fluorescence
Tryptophan
H3un MORF PHD1/2 43+1.4uM
Fluorescence
Tryptophan
H3K14ac MOZ PHD1/2 1.3+0.9 uM
Fluorescence
Tryptophan
H3K9ac MOZ PHD1/2 1.5+0.4 uM
Fluorescence
Tryptophan
H3un MOZ PHD1/2 3.9+1.4uM
Fluorescence
BRPF1 N
H2AK5ac ] Not Specified 57 uM [10]
Bromodomain
BRPF1 N
H4K12ac ) Not Specified 74 uM [10]
Bromodomain
BRPF1 N
H3K14ac ] Not Specified 597 uM [10]
Bromodomain
BRPF1 N
H4K8ac ) Not Specified 697 uM [10]
Bromodomain
BRPF1 N
H4K5ac ) Not Specified 1.24 mM [10]
Bromodomain

Experimental Protocols for Characterizing HAT-

Peptide Interactions

The quantitative data presented above are generated using a variety of biophysical and

biochemical techniques. This section provides detailed methodologies for three key

experimental approaches.

© 2025 BenchChem. All rights reserved.

5/16

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3969779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969779/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

AlphaScreen is a bead-based assay ideal for high-throughput screening of protein-peptide
interactions. The principle relies on the generation of a chemiluminescent signal when a donor
and an acceptor bead are brought into close proximity by the binding of the molecules of
interest.[11]

Experimental Workflow:

Preparation

Assay Steps Detection

Add Donor and Readlplecion
Incubate T Incubate in the dark AlphaScreen-compatible reader
P (Ex: 680 nm, Em: 520-620 nm)

Prepare Reagents:
- Biotinylated Peptide
- His-tagged HAT
- Streptavidin Donor Beads
- Ni-NTA Acceptor Beads
- Assay Buffer

Dispense Reagents into
384-well plate:

1. HAT + Inhibitor (optional)

2. Biotinylated Peptide

Click to download full resolution via product page

AlphaScreen Experimental Workflow

Detailed Methodology:
e Reagent Preparation:

o Prepare a stock solution of the biotinylated peptide substrate in an appropriate assay
buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

o Prepare a stock solution of the His-tagged HAT protein in the same assay buffer.

o Reconstitute Streptavidin Donor beads and Ni-NTA (or other appropriate) Acceptor beads
in the assay buffer according to the manufacturer's instructions. Protect from light.

o Assay Plate Setup:
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[e]

In a 384-well white opaque plate, add the HAT protein to a final concentration optimized
for the assay (typically in the low nM range).

[e]

For inhibitor screening, add the test compounds at various concentrations.

(¢]

Add the biotinylated peptide to a final concentration typically at or below its Km for the
HAT.

o

The final reaction volume is typically 10-25 pL.

¢ Incubation:

o Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow
the HAT-peptide interaction to reach equilibrium.

» Bead Addition and Detection:
o Add a mixture of Donor and Acceptor beads to each well.

o Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90
minutes) to allow bead-protein/peptide binding.

o Read the plate using an AlphaScreen-compatible plate reader. The signal is proportional to
the extent of the HAT-peptide interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding
event, providing a complete thermodynamic profile of the interaction, including the binding
affinity (Kd), stoichiometry (n), and enthalpy (AH).[12][13][14][15][16]

Experimental Workflow:
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Preparation

Titration Data Analysis

Load HAT into sample cell A P — Perform serial injections of Measure heat change Plot heat change vs. Fit data to a binding model
and peptide into syringe A P peptide into the HAT solution per injection molar ratio to determine Kd, n, and AH

Click to download full resolution via product page

Isothermal Titration Calorimetry Workflow

Detailed Methodology:
e Sample Preparation:

o Dialyze the purified HAT protein and the synthetic peptide extensively against the same
buffer (e.g., 20 mM Tris-HCI pH 7.5, 150 mM NacCl, 1 mM TCEP). The buffer must be
identical to avoid large heats of dilution.

o Degas the buffer and sample solutions immediately before the experiment to prevent
bubble formation in the ITC cell.

o Accurately determine the concentrations of the protein and peptide.
e ITC Experiment Setup:

o Load the HAT protein into the sample cell of the calorimeter. The concentration should be
10-100 times the expected Kd.

o Load the peptide solution into the injection syringe. The peptide concentration should be
10-20 times that of the protein.

o Set the experimental parameters, including the cell temperature, injection volume, and
spacing between injections.

 Titration and Data Acquisition:
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o Perform an initial small injection to account for dilution effects, followed by a series of
injections of the peptide into the protein solution.

o The instrument measures the heat released or absorbed after each injection.

e Data Analysis:
o Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
o Plot the heat change against the molar ratio of peptide to protein.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand
immobilized on a sensor chip in real-time. It provides kinetic information about the interaction,
including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium
dissociation constant (Kd).

Experimental Workflow:

Preparation

Binding Analysis

Equilibrate chip with
running buffer < =
=W
;( Inject peptide analyte Flow running buffer j—’
(

[ '\ (Association phase) Dissociation phase)

Prepare Peptide Analyte:
- Serial dilutions in running buffer Data Ana]ysis
Generate sensorgram Fit data to a kinetic model
(Response Units vs. Time) to determine ka, kd, and Kd

Prepare Sensor Chip:
- Immobilize HAT protein
(e.g., via amine coupling)

Click to download full resolution via product page
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Surface Plasmon Resonance Workflow

Detailed Methodology:

e Ligand Immobilization:

o Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide
(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o Inject the purified HAT protein over the activated surface to allow for covalent
immobilization via amine coupling.

o Deactivate any remaining active esters with an injection of ethanolamine.

e Analyte Interaction Analysis:

o Prepare a series of dilutions of the peptide analyte in a suitable running buffer (e.g., HBS-
EP+).

o Inject the peptide solutions sequentially over the immobilized HAT surface, starting with
the lowest concentration. Each injection cycle consists of:

» Association Phase: The peptide flows over the surface, and binding is monitored as an
increase in the SPR signal (Response Units, RU).

» Dissociation Phase: Running buffer flows over the surface, and the dissociation of the
peptide is monitored as a decrease in the RU.

o After each cycle, regenerate the sensor surface by injecting a solution that disrupts the
HAT-peptide interaction without denaturing the immobilized HAT (e.g., a short pulse of low
pH buffer).

o Data Analysis:

o The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding
by subtracting the signal from a reference flow cell.
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o The association and dissociation curves are globally fitted to a suitable kinetic model (e.g.,
1:1 Langmuir binding model) to determine the kinetic and affinity constants.

Signaling Pathways and Structural Insights

Understanding the structural basis of HAT-peptide interactions and their roles in cellular
signaling is crucial for the rational design of targeted therapeutics.

p300/CBP Signaling

p300 and CBP are key nodes in numerous signaling pathways, integrating signals from various
transcription factors to regulate gene expression.
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Simplified p300/CBP Signaling Pathway

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://www.benchchem.com/product/b15610186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The crystal structure of the p300 HAT domain in complex with the bisubstrate inhibitor Lys-CoA
reveals a unique active site architecture that explains its broad substrate specificity.[17] This
structural information is invaluable for the design of selective inhibitors.

PCAF in Transcriptional Regulation

PCAF is a transcriptional coactivator that interacts with various transcription factors and
possesses both HAT and bromodomain activities. The bromodomain of PCAF specifically
recognizes acetylated lysine residues, a key mechanism for its recruitment to chromatin. For
instance, the PCAF bromodomain binds to acetylated HIV-1 Tat protein, a crucial interaction for
viral gene expression.[6][7]

The kinetic mechanism of PCAF has been shown to be an ordered Bi-Bi reaction where acetyl-
CoA binds before the histone substrate.[1] This understanding of the catalytic cycle provides a
framework for designing inhibitors that target specific steps in the reaction.

MOZ/MORF Complex and Chromatin Recognition

The MOZ/MORF HATs are typically found in multi-subunit complexes. The BRPF1 subunit acts
as a scaffold, linking the catalytic MOZ/MORF subunit to other regulatory proteins like ING5
and EAF6.[18] The reader domains within this complex, such as the PHD fingers of
MOZ/MORF and the bromodomain of BRPF1, play a critical role in recognizing specific histone
modifications and targeting the complex to appropriate genomic locations.[19] For example, the
double PHD finger (DPF) of MOZ recognizes the N-terminal tail of histone H3, with a
preference for H3K14ac.[20][21][22][23] This interaction induces an a-helical conformation in
the histone tail, a unique mode of recognition that facilitates further modifications.[20][23]

Core Components of the MOZ/MORF Complex

This technical guide provides a comprehensive overview of the current knowledge on HAT-
binding peptides, from quantitative binding data to detailed experimental protocols and
structural insights. This information serves as a valuable resource for researchers aiming to
understand the intricate mechanisms of HAT regulation and to develop novel therapeutic
strategies targeting these crucial enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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